molecular formula C11H12BrNO3S B2962212 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone CAS No. 2222512-01-6

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone

Cat. No. B2962212
CAS RN: 2222512-01-6
M. Wt: 318.19
InChI Key: ICLCJFCKBSMPKP-UHFFFAOYSA-N
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Description

“1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone” is a chemical compound with the CAS Number: 2222512-01-6 . Its molecular weight is 318.19 . The IUPAC name for this compound is 1-(3-((4-bromophenyl)sulfonyl)azetidin-1-yl)ethan-1-one .


Molecular Structure Analysis

The InChI code for “1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone” is 1S/C11H12BrNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3 . This code provides a standard way to encode the molecular structure using text, which can be helpful for database searches.


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone” include a molecular weight of 318.19 . The compound is stored at refrigerated temperatures .

Scientific Research Applications

Synthesis of Heterocyclic Compounds

1-Sulfonyl-1,2,3-triazoles, accessible through copper-catalyzed azide-alkyne cycloaddition, serve as stable precursors to Rh–azavinyl carbenes and carbene complexes of other metals. These intermediates are pivotal for the introduction of a nitrogen atom into various heterocycles, which are crucial in synthetic and medicinal chemistry. For example, carbenes generated from diazocarbonyl compounds react with aldehydes to yield adducts that undergo intramolecular cyclization, producing homochiral 3-sulfonyl-4-oxazolines with excellent yield and high enantioselectivity. These compounds, containing an easily installed stereocenter and a synthetically useful electron-rich double bond, underscore the significant role of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone in the synthesis of heterocyclic compounds (Zibinsky & Fokin, 2013).

Medicinal Chemistry Applications

Substituted [[3(S)-(acylamino)-2-oxo-1-azetidinyl]oxy]acetic acids, synthesized from 3-[(Carbobenzyloxy)amino]-N-hydroxy-2-azetidinones, demonstrate significant antimicrobial activity predominantly against Gram-negative bacteria. This indicates the potential of 1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone derivatives in developing new classes of beta-lactam antibiotics, highlighting its relevance in addressing antibiotic resistance and expanding the arsenal of antimicrobial agents (Woulfe & Miller, 1985).

Safety and Hazards

Specific safety and hazard information for “1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone” is not provided in the search results. For detailed safety information, it is recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

1-[3-(4-bromophenyl)sulfonylazetidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrNO3S/c1-8(14)13-6-11(7-13)17(15,16)10-4-2-9(12)3-5-10/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICLCJFCKBSMPKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CC(C1)S(=O)(=O)C2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-{3-[(4-Bromobenzene)sulfonyl]azetidin-1-yl}ethanone

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